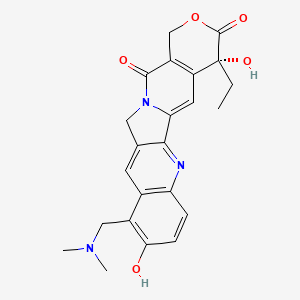

(R)-Topotecan

Description

Structure

3D Structure

Properties

IUPAC Name |

(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereoselective Preparation of Topotecan Enantiomers

Historical and Modern Approaches to Camptothecin (B557342) Analog Synthesis

The journey towards synthetic topotecan (B1662842) begins with its parent compound, (S)-Camptothecin (CPT), a pentacyclic quinoline (B57606) alkaloid first isolated from the bark of the Camptotheca acuminata tree. Initial clinical trials with CPT revealed significant challenges, including poor water solubility and unpredictable toxicity, which spurred a decades-long effort to synthesize more effective and safer analogs.

Early synthetic strategies focused on the total synthesis of the racemic camptothecin scaffold. A pivotal and enduring method for constructing the quinoline (A and B rings) portion of the molecule is the Friedländer annulation. This condensation reaction typically involves an o-aminobenzaldehyde or o-aminoketone reacting with a tricyclic ketone synthon that contains the C, D, and E rings of the camptothecin core. Over the years, this approach has been refined to improve yields and accommodate a variety of substituents on the A-ring, allowing for the creation of a diverse library of CPT analogs.

Modern approaches have built upon these foundational methods, introducing more efficient and versatile reactions. For instance, metal-catalyzed reactions, such as palladium-catalyzed Heck coupling and various cyclization strategies, have been employed to construct the complex pentacyclic system with greater control and in fewer steps. These advanced methods are crucial for the large-scale and economically viable production of CPT analogs.

Semisynthetic Routes to 10-Hydroxycamptothecin (B1684218) and Topotecan

Due to the complexity of the camptothecin structure, particularly the chiral center at the C20 position, semisynthesis starting from naturally sourced CPT remains a predominant and practical approach for producing topotecan. This route leverages the stereochemically correct framework provided by the natural product.

The key intermediate in the synthesis of topotecan is 10-hydroxycamptothecin (HCPT). The conversion of CPT to HCPT involves the introduction of a hydroxyl group onto the A-ring. This can be achieved through a multi-step process that includes the reduction of the quinoline moiety, followed by selective oxidation.

Once 10-hydroxycamptothecin is obtained, the final step in the synthesis of topotecan is the introduction of the (dimethylamino)methyl group at the 9-position. This is typically accomplished via a Mannich reaction. A common method involves reacting HCPT with an iminium salt, such as N,N-dimethylmethyleneiminium chloride, in the presence of a base and an organic solvent. This reaction selectively installs the side chain that significantly enhances the water solubility of the final compound, yielding topotecan.

| Reaction Step | Starting Material | Key Reagents | Product |

| Hydroxylation | (S)-Camptothecin | 1. H₂, PtO₂/HOAc 2. Pb(OAc)₄ | 10-Hydroxycamptothecin (HCPT) |

| Mannich Reaction | 10-Hydroxycamptothecin (HCPT) | [H₂C=N(CH₃)₂]⁺Cl⁻, Base (e.g., Triethylamine) | (S)-Topotecan |

Chiral Synthesis Methodologies for (S)- and (R)-Topotecan

The biological activity of topotecan is critically dependent on the stereochemistry at the C20 position of the E-ring. The natural configuration, (S), is responsible for the compound's ability to inhibit topoisomerase I. Conversely, the (R)-enantiomer, this compound, is generally considered to be inactive in this regard. The preparation and study of this compound are essential for understanding the stereochemical requirements of the drug-target interaction and for serving as a negative control in biological assays. Obtaining the chirally pure (R)-enantiomer requires specific synthetic strategies.

Enantioselective Synthetic Strategies

While semisynthesis from (S)-Camptothecin directly yields (S)-Topotecan, obtaining this compound requires either a total synthesis or a chiral inversion strategy. Total asymmetric synthesis aims to construct the molecule from achiral precursors, introducing the desired stereochemistry at the C20 position through a controlled reaction.

Key enantioselective strategies that can be applied to the synthesis of the camptothecin core include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a synthetic intermediate to direct a subsequent stereoselective reaction, after which the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands, can be used to favor the formation of one enantiomer over the other. For example, asymmetric dihydroxylation reactions can establish the hydroxyl group at C20 with a specific stereochemistry.

Substrate Control: Utilizing a starting material that is already chiral (from the "chiral pool") can influence the stereochemical outcome of subsequent reactions.

These strategies, while synthetically demanding, offer a pathway to the de novo synthesis of this compound, allowing for its isolation without reliance on resolving a racemic mixture.

Chiral Resolution Techniques

Chiral resolution is the most common and practical method for obtaining pure this compound. This process starts with a racemic mixture of topotecan, which contains equal amounts of the (S) and (R) enantiomers, and separates them into individual, chirally pure compounds. wikipedia.org

Two primary techniques are employed for this separation:

Diastereomeric Salt Formation: This classic method involves reacting the racemic topotecan mixture with a single enantiomer of a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org This reaction forms two different diastereomeric salts. Since diastereomers have distinct physical properties, they can be separated by conventional methods like fractional crystallization. Once the salt corresponding to the this compound enantiomer is isolated, the chiral resolving agent is chemically removed to yield the pure this compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The racemic topotecan mixture is passed through a column packed with a chiral material. The (R) and (S) enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate fractions. This method can provide highly pure samples of each enantiomer, including this compound. mdpi.com

Novel Synthetic Methods (e.g., Chemoenzymatic, Ultrasound-Assisted)

Recent advancements in synthetic chemistry have introduced novel techniques to improve the efficiency, yield, and environmental footprint of chemical reactions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been successfully applied to the synthesis of topotecan hydrochloride. researchgate.net The Mannich reaction, which adds the critical side chain to 10-hydroxycamptothecin, can be significantly accelerated using ultrasonic irradiation. The high-energy acoustic cavitation generated by ultrasound creates localized "hot spots" with extreme temperatures and pressures, dramatically increasing the reaction rate. ekb.eg This method shortens reaction times and often improves yields compared to conventional stirring, making it a more efficient process for industrial production. researchgate.netnih.gov

| Parameter | Conventional Method (Stirring) | Ultrasound-Assisted Method |

| Reaction Time | Several hours to 24 hours | ~120 minutes |

| Optimal Temperature | Varies, often elevated | 40 °C |

| Yield | Moderate to good | Up to 95.5% |

| Conditions | Standard laboratory setup | Requires ultrasonic bath (e.g., 40 kHz) |

Chemoenzymatic Synthesis: While specific chemoenzymatic routes for the total synthesis of topotecan are not widely reported, enzymatic methods represent a powerful strategy in modern organic synthesis. Enzymes can be used for highly selective transformations, particularly in the creation of chiral centers. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols or esters, a process that could be applied to key intermediates in a total synthesis of topotecan. This would involve selectively acylating one enantiomer of a precursor alcohol, allowing the unreacted (R)- or (S)-alcohol to be separated and carried forward in the synthesis. This approach offers a green chemistry alternative for establishing the crucial C20 stereocenter. eurekaselect.com

Structural Modifications and Derivatization Strategies of the Topotecan Scaffold

Although this compound is inactive as a topoisomerase I inhibitor, its unique three-dimensional structure makes it a valuable scaffold for chemical modification and the development of new compounds. The core pentacyclic structure can be derivatized at several positions to explore new biological activities or to create molecular probes.

Topotecan itself can serve as a precursor for generating novel derivatives. The compound contains a reactive ortho-quinonemethide intermediate that can undergo nucleophilic addition or cycloaddition reactions. nih.gov For example, reacting topotecan hydrochloride with various thiols leads to the synthesis of a series of 9-(alkylthiomethyl)-10-hydroxycamptothecins. Similarly, reaction with alkyl vinyl ethers can produce novel pyrano-fused camptothecin derivatives. nih.gov

These derivatization strategies allow for the introduction of diverse functional groups onto the camptothecin scaffold. By modifying the side chains, particularly at the 9-position, chemists can alter the molecule's steric bulk, hydrophobicity, and electronic properties. This exploration, using either the (S) or the less-studied (R) scaffold, is a key strategy in the search for new therapeutic agents that may operate through different mechanisms of action. nih.gov

Molecular and Cellular Mechanisms of Action: Discriminating Active from Inactive Stereoisomers

Interaction with DNA Topoisomerase I: The Core Mechanism

The primary molecular target of topotecan (B1662842) is the covalent complex formed between DNA and topoisomerase I. karger.comnih.gov Topoisomerase I relieves the torsional strain in DNA that arises during replication and transcription by inducing transient single-strand breaks. drugbank.comfda.gov This process involves the formation of a covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand. nih.gov

Formation and Stabilization of the Cleavable Complex by (S)-Topotecan

(S)-Topotecan exerts its cytotoxic effects by binding to and stabilizing this cleavable complex. drugbank.compatsnap.comaacrjournals.org The drug intercalates into the DNA at the site of the single-strand break, effectively acting as a molecular wedge that prevents the religation of the DNA strand. nih.govpatsnap.com This creates a stable ternary complex consisting of topoisomerase I, DNA, and (S)-Topotecan. nih.govpatsnap.com The planar ring system of (S)-Topotecan mimics a DNA base pair and inserts itself between the upstream (-1) and downstream (+1) base pairs at the cleavage site. nih.govdrugbank.com This intercalation physically displaces the downstream DNA, thereby inhibiting the re-ligation of the broken strand. nih.gov The stabilization of this complex is further enhanced by specific hydrogen bonding between the drug and the enzyme, as well as base-stacking interactions with the DNA. nih.govcam.ac.uk The 20(S)-hydroxyl group of topotecan is crucial for this interaction, as it forms a hydrogen bond with the Asp-533 residue of topoisomerase I. pnas.org

Molecular Basis for the Inactivity of (R)-Topotecan at the Topoisomerase I-DNA Interface

The stereochemistry at the C20 position of the lactone E-ring is the critical determinant of topotecan's activity. nih.gov The (S)-configuration is absolutely required for the inhibition of topoisomerase I. nih.gov In contrast, the (R)-stereoisomer of camptothecin (B557342) and its analogs, including this compound, are found to be significantly less active or entirely inactive. nih.gov

The inactivity of this compound stems from its inability to properly orient itself within the ternary complex and form the stabilizing interactions necessary to trap the cleavable complex. Specifically, the 20(R)-hydroxyl group is not positioned to form the crucial hydrogen bond with the Asp-533 residue of topoisomerase I. pnas.org This lack of a key interaction destabilizes the binding of the drug to the enzyme-DNA complex, preventing the effective trapping of the cleavable complex. Consequently, the DNA religation process can proceed, and the cytotoxic lesion is not formed.

Cellular Responses to Topoisomerase I Inhibition

The stabilization of the topoisomerase I-DNA cleavable complex by (S)-Topotecan initiates a cascade of cellular events, ultimately leading to cell death.

DNA Damage Induction and Repair Pathway Activation

The persistent cleavable complexes are converted into highly cytotoxic DNA double-strand breaks when they are encountered by the advancing replication fork during the S-phase of the cell cycle. drugbank.comfda.govpatsnap.com These double-strand breaks are among the most lethal forms of DNA damage. patsnap.com The accumulation of this damage triggers the DNA damage response (DDR) signaling network, which involves the activation of proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). patsnap.com These kinases initiate a signaling cascade to coordinate DNA repair. patsnap.com However, the overwhelming DNA damage caused by topotecan often surpasses the cell's repair capacity. patsnap.com Studies have shown that topotecan can impair the cell's ability to repair DNA damage. researchgate.net The induction of DNA strand breaks by topotecan has been observed to be more significant in cells deficient in the tumor suppressor p53. aacrjournals.orgnih.gov

Cell Cycle Perturbations

The induction of DNA damage by topotecan leads to significant disruptions in the cell cycle. The activation of the DDR pathways can lead to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. patsnap.com Topotecan has been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov While considered to be most effective during the S-phase, studies have shown that topotecan can also impact cells in the G1 and G2 phases. nih.gov Specifically, it can prevent mitosis in cells originating from the G1 and S phases and can reduce the rate of mitosis in G2 cells. nih.gov The tumor suppressor protein p53 can play a role in this process, with its activation leading to cell cycle arrest. nih.govnih.gov

Apoptosis and Programmed Cell Death Pathways

When the DNA damage induced by topotecan is irreparable, the cell undergoes programmed cell death, or apoptosis. drugbank.compatsnap.com This is a controlled process of cellular self-destruction to eliminate damaged cells. patsnap.com The apoptotic process is often triggered by the activation of caspase cascades. plos.orgaacrjournals.org Topotecan has been shown to induce apoptosis through the activation of the caspase-9/3-dependent pathway, which is associated with a downregulation of the anti-apoptotic protein Bcl-2. plos.org The induction of apoptosis by topotecan is a major contributor to its anticancer effects. nih.govplos.org Furthermore, tumor cells that survive initial treatment with topotecan may become more susceptible to killing by immune cells due to the upregulation of molecules like Fas on their surface. researchgate.net

Exploration of Ancillary Molecular Targets and Pathways (e.g., Akt, VEGF, HIF-1α modulation)

Akt Pathway Modulation

Research has demonstrated that (S)-Topotecan exerts cytotoxic effects by down-regulating the PI3K-Akt survival signaling pathway. nih.govaacrjournals.org The serine/threonine kinase Akt is a key mediator of signals that protect cells from apoptosis. nih.gov (S)-Topotecan treatment has been shown to promote the dephosphorylation of Akt, leading to its inactivation in cancer cells. nih.govaacrjournals.org This effect is not merely a downstream consequence of its primary function; studies indicate that inhibiting the Akt pathway plays a direct role in the cytotoxic effects of (S)-Topotecan. nih.gov For instance, in human lung cancer A549 cells, transfection with a constitutively active form of Akt reduced the cytotoxic impact of the drug. aacrjournals.org

The mechanism involves the suppression of upstream kinases of Akt, namely phosphatidylinositol-3'-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1. nih.govaacrjournals.org This inhibition of the PI3K-Akt pathway also contributes to the antiangiogenic properties of (S)-Topotecan. nih.gov In human umbilical vein endothelial cells (HUVECs), (S)-Topotecan was found to decrease the amount of phosphorylated (active) Akt, and this effect was linked to a reduction in endothelial cell migration. nih.gov

Table 1: Effect of (S)-Topotecan on Akt Pathway Components

| Cell Line | Observation | Key Finding | Reference |

|---|---|---|---|

| A549 (Human Lung Cancer) | Dose-dependent decrease in Akt kinase activity and phosphorylation at Ser473 upon treatment. | Inactivation of the Akt survival pathway contributes to (S)-Topotecan-mediated apoptosis. | nih.gov, aacrjournals.org |

| HUVEC (Human Endothelial Cells) | Decreased amount of phosphorylated (activated) Akt, but not total Akt protein. | The antiangiogenic activity is partly mediated by downregulating the PI3K-Akt pathway. | nih.gov |

| Caov-3 (Ovarian Cancer) | Significantly inhibited Cisplatin-induced Akt phosphorylation when used in combination. | (S)-Topotecan can block pro-survival signaling induced by other agents. | nih.gov, tandfonline.com |

VEGF and HIF-1α Modulation

(S)-Topotecan significantly impacts the hypoxia-inducible pathway, which is critical for tumor angiogenesis. aacrjournals.org A central component of this pathway is HIF-1α, a transcription factor that regulates the expression of numerous genes, including VEGF, a potent signal for new blood vessel formation. mdpi.come-crt.org

Multiple studies have confirmed that (S)-Topotecan inhibits the accumulation of HIF-1α protein under hypoxic conditions. aacrjournals.orgresearchgate.netnih.gov This effect is not due to increased protein degradation but rather an inhibition of HIF-1α mRNA translation. nih.gov Importantly, this mechanism is dependent on the presence of topoisomerase I but is independent of DNA replication-mediated damage, dissociating this antiangiogenic activity from its classical S-phase cytotoxic effects. aacrjournals.orgnih.gov

The inhibition of HIF-1α by (S)-Topotecan leads to a subsequent decrease in the expression and secretion of its target, VEGF. aacrjournals.orgnih.govaacrjournals.org In various cancer cell lines, including neuroblastoma and ovarian cancer, treatment with (S)-Topotecan resulted in reduced VEGF mRNA and protein levels. aacrjournals.orgaacrjournals.org This blockade of the HIF-1α/VEGF axis is a key component of (S)-Topotecan's antiangiogenic activity, which can inhibit tumor growth. nih.govaacrjournals.org For example, in glioblastoma xenografts, the antitumor activity of (S)-Topotecan was associated with a marked decrease in HIF-1α protein levels, angiogenesis, and the expression of HIF-1 target genes. aacrjournals.org

Table 2: Research Findings on (S)-Topotecan's Effect on HIF-1α and VEGF

| Cell/Model System | Target | Observation | Mechanism | Reference |

|---|---|---|---|---|

| U251-HRE (Glioblastoma Xenografts) | HIF-1α, VEGF | Daily administration decreased HIF-1α protein levels, angiogenesis, and tumor growth. | Inhibition of HIF-1α protein accumulation. | aacrjournals.org |

| Neuroblastoma Cell Lines | HIF-1α, VEGF | Dose-dependent decrease in HIF-1α levels and secreted VEGF protein. | Blocked IGF-I-stimulated increase in HIF-1α. | aacrjournals.org, nih.gov |

| Caov-3 (Ovarian Cancer) | HIF-1α, VEGF | Inhibited Cisplatin-induced HIF-1α and VEGF expression. | Inhibition of HIF-1α, which regulates VEGF expression. | nih.gov, tandfonline.com |

| U251 (Human Glioma) | HIF-1α | Inhibited HIF-1α protein accumulation by blocking its translation. | Requires Topoisomerase I but is independent of DNA replication. | nih.gov |

| GI-LI-N (Neuroblastoma) | HIF-1α, HIF-2α, VEGF | Suppressed hypoxia-induced HIF-1α/2α protein levels and VEGF expression. | Transcriptional inhibition of HIFs. | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Topotecan Stereoisomers and Analogues

Critical Role of the C-20 Stereochemistry: Comparison of (S)- and (R)-Configurations

The stereochemistry at the C-20 position of the α-hydroxylactone E-ring is paramount for the biological activity of topotecan (B1662842) and other camptothecin (B557342) analogues. The naturally occurring and biologically active form possesses the (S)-configuration at this chiral center. wikipedia.orgnih.gov This specific spatial arrangement is critical for the interaction with the topoisomerase I-DNA covalent complex.

The (S)-hydroxyl group at C-20 forms a crucial hydrogen bond with the side chain of the amino acid residue Asp-533 within the topoisomerase I enzyme. wikipedia.orgnih.govpnas.org This interaction is a key component in stabilizing the ternary complex of the drug, enzyme, and DNA. In contrast, the (R)-stereoisomer of camptothecin is reported to be inactive. nih.govpnas.org Structural modeling suggests that the C-20 hydroxyl group in the (R)-configuration would be unable to form this essential hydrogen bond with Asp-533. nih.govpnas.org Furthermore, the ethyl group at C-20 in the (R)-configuration would create steric hindrance with both Asp-533 and another critical residue, Lys-532, further preventing effective binding. nih.govpnas.org

Substitution of the 20(S)-hydroxyl group with a hydrogen atom also results in a loss of activity, underscoring the importance of this specific functional group for the drug's mechanism of action. nih.govpnas.org

Impact of the E-Ring Lactone Versus Carboxylate Form on Activity and Stability

The E-ring of topotecan exists in a pH-dependent equilibrium between a closed lactone form and an open-ring carboxylate form. nih.govnih.govaacrjournals.org The closed lactone ring is the biologically active form, essential for inhibiting topoisomerase I. aacrjournals.orgaacrjournals.orgwikipedia.orgmdpi.com The open-ring carboxylate form is considered to be significantly less active or inactive. nih.govaacrjournals.org

Under acidic conditions (pH < 4.0), the equilibrium favors the stable lactone form. nih.govnih.gov However, at physiological pH (around 7.4), the equilibrium shifts significantly towards the open-ring carboxylate species. nih.govnih.govnih.gov This hydrolysis of the lactone ring is a major factor contributing to the instability of topotecan under physiological conditions. aacrjournals.orgmdpi.com The conversion to the inactive carboxylate form reduces the bioavailability of the active drug. mdpi.comresearchgate.net

The stability of the lactone ring is a critical factor for the in vivo efficacy of camptothecin analogues. Efforts have been made to design analogues with increased lactone stability to improve their pharmacological profiles. aacrjournals.orgnih.gov For instance, homocamptothecin, which has a seven-membered β-hydroxylactone ring, exhibits enhanced stability and retains its ability to poison topoisomerase I. aacrjournals.org

| Form | Activity | Stability |

| Lactone (closed-ring) | Active | Favored at acidic pH, unstable at physiological pH |

| Carboxylate (open-ring) | Inactive or significantly less active | Favored at physiological pH |

Significance of Substituents on A, B, C, D Rings

While the C, D, and E rings are generally considered less amenable to modification without a significant loss of activity, the A and B rings of the topotecan scaffold can tolerate certain substitutions that can enhance the drug's properties. nih.govnih.govonua.edu.ua

A and B Rings:

Modifications at positions 7, 9, 10, and 11 on the A and B rings have been shown to be well-tolerated and can lead to improvements in potency and pharmacological characteristics. nih.govnih.gov For example, the introduction of an ethyl group at position 7 has been shown to increase cytotoxicity. wikipedia.orgnih.gov The substitutions on topotecan itself, specifically the 9-[(dimethylamino)methyl] and 10-hydroxy groups, were designed to improve water solubility compared to the parent compound, camptothecin. mdpi.comcabidigitallibrary.org The development of hexacyclic analogues with additional rings fused to the A and B rings has also yielded potent topoisomerase I inhibitors. wikipedia.orgnih.gov

C and D Rings:

In contrast to the A and B rings, modifications to the C and D rings generally lead to a reduction in the cytotoxic activity of camptothecin analogues. nih.govonua.edu.ua These rings are considered essential for the core structure required for binding to the topoisomerase I-DNA complex. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided significant insights into the dynamic interactions between topotecan, DNA, and topoisomerase I. nih.govresearchgate.netplos.org These studies have shown that the binding of topotecan to the DNA-topoisomerase I binary complex reduces the conformational space of the complex. nih.govplos.org This restriction in flexibility is primarily due to the reduced mobility of residues 633-643, which connect the linker and core domains of the enzyme. nih.govplos.org

MD simulations have also revealed that topotecan binding induces alterations in both short-range interactions and long-range communications between protein domains. nih.govresearchgate.net These changes are mediated by a conformational shift that keeps the catalytic residue Lys532 away from the DNA, thereby preventing the religation reaction. researchgate.netplos.org The simulations also highlight the stability of the stacking interactions between the drug and DNA, as well as the hydrogen bonds formed with the enzyme. nih.govplos.org

Ligand-Protein Interaction Studies (e.g., Co-crystal Structures, Docking)

The X-ray crystal structure of the ternary complex of topotecan, human topoisomerase I, and DNA has been elucidated, providing a detailed view of the drug's binding mode. nih.govpnas.orgrcsb.org These studies confirm that topotecan acts as an uncompetitive inhibitor by intercalating at the site of DNA cleavage, between the upstream (-1) and downstream (+1) base pairs. nih.govpnas.orgrcsb.org This intercalation physically displaces the downstream DNA, thereby preventing the religation of the cleaved strand. nih.govrcsb.org

The co-crystal structure reveals several key interactions:

Hydrogen Bonding: A direct hydrogen bond is formed between the 20(S)-hydroxyl group of topotecan and the amino acid residue Asp-533 of the enzyme. nih.govpnas.org This interaction is critical for stabilizing the complex.

Stacking Interactions: The planar ring system of topotecan engages in base-stacking interactions with both the -1 and +1 base pairs of the DNA. pnas.orgresearchgate.net

Water-Mediated Interactions: In the carboxylate form of topotecan, water-mediated hydrogen bonds have been observed, connecting the 22-hydroxyl to Asn-722 and one of the 21-carboxylate oxygens to the phosphotyrosine. nih.govresearchgate.net

Preclinical Efficacy and Pharmacological Evaluation in Advanced in Vitro and in Vivo Models

Comparative Cytotoxicity Profiling of Topotecan (B1662842) Stereoisomers in Cell Lines

The cytotoxic activity of camptothecin (B557342) analogues is critically dependent on their stereochemistry. The established mechanism involves the stabilization of a ternary complex between topoisomerase I and DNA, which leads to replication-associated DNA double-strand breaks and subsequent cell death karger.comfrontiersin.org. This interaction is highly specific to the 20(S)-configuration of the lactone ring.

Studies comparing stereoisomers of camptothecin derivatives consistently show a significant disparity in cytotoxic potency. For instance, the 20(S)-stereoisomer of 10,11-methylenedioxycamptothecin was found to be 10,000-fold more active than its corresponding 20(R)-isomer in its ability to induce topoisomerase I-mediated DNA cleavage karger.com. This suggests that the binding pocket on the enzyme-DNA complex is asymmetric and accommodates the (S)-isomer far more effectively karger.com. While direct comparative cytotoxicity data for the (R)- and (S)-isomers of Topotecan across multiple cell lines are sparse in publicly available literature, likely because the (R)-isomer is known to be inactive, the principle of stereospecificity is a cornerstone of this drug class.

In general, Topotecan has demonstrated broad cytotoxic activity in vitro against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's origin and molecular characteristics. For example, in a panel of 23 pediatric cancer cell lines, IC50 values for Topotecan ranged from 0.71 nM to 489 nM, with a median of 9.13 nM nih.gov. This variability underscores the differential sensitivity of various tumor types to topoisomerase I inhibition.

Table 1: In Vitro Cytotoxicity of Topotecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Key Findings | Reference(s) |

| MCF-7 | Breast Cancer | 100 ng/ml | Topotecan demonstrates cytotoxic activity. | nih.gov |

| MDA-MB-231 | Breast Cancer | 160 ng/ml | Shows cytotoxic activity against this triple-negative breast cancer line. | nih.gov |

| SW620 | Colon Cancer | 20 nM | Treatment induced apoptosis. | researchgate.net |

| SKOV3 | Ovarian Cancer | 70 nM | Caused a marginal decrease in living cells with weak apoptotic changes. | researchgate.net |

| Pediatric Panel | Various (Neuroblastoma, Rhabdomyosarcoma, etc.) | 0.71 nM - 489 nM | Showed broad activity across 23 different cell lines. | nih.gov |

| SCLC Panel | Small Cell Lung Cancer | >10 µM (Resistant Line) | Resistant cell lines show significantly higher IC50 values. | scirp.org |

Note: The IC50 values listed are for (S)-Topotecan, the active isomer.

Efficacy Studies in Established In Vivo Animal Xenograft Models

The in vivo antitumor activity of Topotecan has been extensively validated in numerous preclinical animal xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have been crucial in establishing the broad spectrum of activity that supported its clinical development.

Topotecan has demonstrated significant efficacy against pediatric solid tumor and acute lymphoblastic leukemia (ALL) xenografts, increasing event-free survival in 32 of 37 solid tumor models and all 8 ALL models tested by the Pediatric Preclinical Testing Program (PPTP) nih.gov. Objective tumor responses, including partial and complete regressions, were observed in models of Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and neuroblastoma nih.gov.

Further studies have confirmed its effectiveness in a variety of other cancer models. Encapsulating Topotecan in liposomes was shown to enhance its efficacy in a human breast carcinoma model (MDA 435/LCC6), leading to a greater increase in lifespan compared to the free drug researchgate.net. In models of non-small cell lung cancer (NSCLC), inhaled Topotecan showed superior efficacy in suppressing both local and distant tumors compared to intravenous administration tandfonline.com. It has also shown activity against colon cancer and ovarian cancer xenografts nih.govresearchgate.net.

Table 2: Efficacy of (S)-Topotecan in In Vivo Xenograft Models

| Cancer Type | Xenograft Model | Key Efficacy Findings | Reference(s) |

| Pediatric Solid Tumors | Various (Wilms, Neuroblastoma, etc.) | Significantly increased event-free survival in 87% of models; objective responses observed. | nih.gov |

| Acute Lymphoblastic Leukemia | ALL xenograft panel | Significantly increased event-free survival in all 8 models. | nih.gov |

| Sarcomas | Ewing Sarcoma, Rhabdomyosarcoma | Demonstrated antitumor activity. | frontiersin.org |

| Breast Cancer | MDA 435/LCC6 | Liposomal topotecan improved increase in life span relative to free drug. | researchgate.net |

| Colon Cancer | GEO tumor xenografts | Combination with oxaliplatin (B1677828) markedly inhibited tumor growth. | researchgate.net |

| Colon Cancer | Orthotopic intracaecal model | Metronomic oral topotecan prolonged survival and reduced liver metastasis. | bmj.com |

| Non-Small Cell Lung Cancer | A549, H358, H1975 subcutaneous xenografts | Inhaled topotecan significantly suppressed tumor growth compared to IV topotecan. | tandfonline.com |

Combination Therapies in Preclinical Settings: Mechanistic Insights

To enhance the therapeutic efficacy of Topotecan and overcome resistance, various combination strategies have been explored in preclinical settings. These studies often focus on synergistic or additive interactions rooted in complementary mechanisms of action.

One major mechanism of resistance to Topotecan is its removal from the cancer cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) nih.gov. A combination with lapatinib , a tyrosine kinase inhibitor, was shown to increase intracellular Topotecan accumulation in cells overexpressing these transporters, thereby enhancing its cytotoxic effect nih.gov. Similarly, the natural phytochemical carvacrol was found to enhance Topotecan's cytotoxicity and cellular uptake in HeLa and HCT116 cancer cells pensoft.net.

Another strategy involves combining Topotecan with other DNA-damaging agents. The sequential administration of the platinum agent oxaliplatin followed by Topotecan resulted in a supra-additive effect on inhibiting colony formation and inducing apoptosis in colon and ovarian cancer cells. The rationale is that DNA damage from platinum agents can induce topoisomerase I, making the cells more vulnerable to its inhibitors researchgate.net.

Combining Topotecan with targeted therapies has also shown promise. In neuroblastoma models, Topotecan enhances the efficacy of 131I-MIBG , a targeted radionuclide therapy, by causing superadditive DNA damage and impairing DNA repair pathways snmjournals.orgoncotarget.com. Additionally, inhibitors of cyclin-dependent kinases (CDKs), such as roscovitine , have demonstrated the ability to re-sensitize Topotecan-resistant small cell lung cancer (SCLC) cells to the drug scirp.org.

Table 3: Preclinical Combination Therapies with (S)-Topotecan

| Combination Agent | Cancer Model(s) | Mechanistic Insight | Reference(s) |

| Lapatinib | BCRP- or Pgp-expressing cell lines; BT474 breast cancer xenografts | Inhibits Pgp/BCRP drug efflux pumps, increasing intracellular topotecan accumulation. | nih.gov |

| Quercetin | MCF-7, MDA-MB-231 breast cancer cells | Enhances cytotoxicity, potentially through increased oxidative stress. | nih.gov |

| Oxaliplatin | Ovarian and colon cancer cells and xenografts | Sequential treatment leads to supra-additive apoptosis; platinum damage may induce Topoisomerase I. | researchgate.net |

| CDK Inhibitors (e.g., Roscovitine) | Small Cell Lung Cancer (SCLC) cell lines | Synergistic cytotoxicity; overcomes drug resistance in TPT-resistant lines. | scirp.org |

| 131I-MIBG (Targeted Radionuclide Therapy) | Neuroblastoma and glioma models | Leads to superadditive DNA damage and reduces the efficiency of DNA repair. | snmjournals.orgoncotarget.com |

| Carvacrol | HeLa and HCT116 cells | Increased cellular uptake and enhanced cytotoxicity. | pensoft.net |

Development and Evaluation of Advanced Preclinical Models (e.g., 3D Cell Cultures, Organoids, Patient-Derived Xenograft (PDX) Models)

While 2D cell cultures and traditional xenografts have been invaluable, advanced preclinical models that more accurately recapitulate human tumor biology are increasingly being developed and utilized.

3D Cell Cultures and Spheroids: Three-dimensional (3D) cell culture systems, such as spheroids, better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers of an actual tumor compared to 2D monolayers nih.govresearchgate.net. Consequently, cells grown in 3D models often exhibit increased resistance to chemotherapy nih.govresearchgate.net. Studies have shown that the cytotoxicity of Topotecan and other camptothecin derivatives is lower in 3D models compared to their 2D counterparts, which may provide a more objective reflection of in vivo drug sensitivity sci-hub.se. For example, Topotecan's ability to penetrate and exert a cytotoxic effect has been visualized and studied in 3D tumorsphere models of retinoblastoma, providing insights into drug distribution within avascular tumor structures like vitreous seeds nih.gov. Furthermore, 3D spheroid models of ovarian cancer have been used to test agents like elacridar (B1662867) for their ability to overcome BCRP-mediated resistance to Topotecan mdpi.com.

Organoids: Patient-derived organoids (PDOs) are 3D cultures grown from a patient's own tumor tissue that retain the genetic and phenotypic characteristics of the original cancer frontiersin.orgdrugtargetreview.com. This technology provides a powerful platform for preclinical drug screening and personalized medicine frontiersin.orgthno.org. PDOs can be used to test the efficacy and toxicity of various chemotherapeutic agents, helping to predict a patient's response to treatment nih.gov. While specific studies evaluating (R)-Topotecan in organoids are not prominent, the technology is ideally suited for testing the sensitivity of a patient's tumor to Topotecan and identifying potential combination strategies in a highly relevant ex vivo setting crownbio.com.

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse nih.govoatext.com. These models are considered high-fidelity as they maintain the histological architecture, cellular heterogeneity, and molecular profile of the original human tumor through multiple passages nih.gov. PDX models have been shown to more accurately predict clinical trial outcomes than traditional cell line-derived xenografts oatext.com. They are used extensively to study drug efficacy, identify biomarkers, and investigate resistance mechanisms invivotek.commedsci.org. Numerous studies have validated the use of PDX models for testing standard-of-care agents, including topoisomerase inhibitors, and have found a reasonable correlation between the response in the PDX model and the originating patient nih.gov. Although PDX models of spontaneous metastasis can be challenging to develop plos.org, they represent a critical tool for evaluating novel agents and combinations, like those involving Topotecan, in a context that closely mirrors the clinical setting.

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Contexts

Role of Drug Efflux Transporters (e.g., ABCG2, P-glycoprotein, Multidrug Resistance Protein (MRP))

A primary mechanism of resistance to (R)-Topotecan involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.comfrontiersin.org These transporters actively expel this compound from cancer cells, thereby reducing its intracellular concentration and limiting its cytotoxic effects. nih.gov

The most prominent of these transporters in this compound resistance is ABCG2, also known as Breast Cancer Resistance Protein (BCRP). mdpi.comiiarjournals.org Numerous studies have demonstrated a direct correlation between increased ABCG2 expression and resistance to this compound in various cancer cell lines, including breast and non-small cell lung cancer. frontiersin.orgplos.orgku.dk The overexpression of ABCG2 leads to a significant decrease in the intracellular accumulation of this compound. frontiersin.org

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another key efflux transporter implicated in multidrug resistance. While some studies suggest its involvement in this compound resistance, its role appears to be more cell-type specific compared to ABCG2. nih.goviiarjournals.org

Multidrug Resistance Proteins (MRPs), a subfamily of ABC transporters, have also been investigated. In vitro studies have shown that this compound can be a substrate for ABCC2 and ABCC4 (MRP4). nih.govaacrjournals.org The coordinated action of ABCB1, ABCG2, and ABCC4 can create a robust drug efflux system, significantly limiting the effectiveness of this compound. aacrjournals.orgresearchgate.net

Table 1: Impact of ABC Transporter Overexpression on this compound Resistance in Preclinical Models

| Transporter | Cancer Model | Fold Resistance to this compound | Reference |

|---|---|---|---|

| ABCG2 | Human Breast Cancer (MCF-7) | 423 | ku.dk |

| ABCG2 | Non-Small Cell Lung Cancer (NCI-H460/TPT10) | 394.7 | frontiersin.org |

| ABCB1 | Paclitaxel-selected cells | Moderate | nih.gov |

| ABCC2 | Transfected cells | Moderate | nih.gov |

Alterations in Topoisomerase I Expression, Localization, and Mutations

This compound exerts its cytotoxic effect by targeting topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.govnih.gov Alterations affecting this enzyme are a significant cause of resistance.

A reduction in the expression or activity of Top1 can lead to resistance, as there are fewer targets for this compound to bind to. nih.gov This results in a decreased formation of the drug-enzyme-DNA cleavable complexes, which are responsible for inducing DNA damage and subsequent cell death. nih.gov

Mutations within the TOP1 gene are a well-documented mechanism of resistance. nih.govacs.orgdrugbank.com These mutations can alter the binding affinity of this compound to the Top1-DNA complex. acs.orgnih.gov Specific mutations, such as E418K, G503S, and D533G, have been shown to significantly reduce the binding of this compound. acs.orgnih.gov Other identified resistance-conferring mutations include F361S and N722S. drugbank.compnas.org These mutations often affect the polar interactions between the drug and the enzyme, thereby diminishing the stabilizing effect of this compound on the cleavable complex. acs.orgnih.gov

Changes in the subcellular localization of Top1 can also contribute to resistance, although this is a less commonly reported mechanism.

Table 2: Key Topoisomerase I Mutations Conferring Resistance to this compound

| Mutation | Location in Top1 | Impact on this compound Interaction | Reference |

|---|---|---|---|

| E418K | Core Subdomain | Alters polar interactions, reducing binding affinity. | acs.orgnih.gov |

| G503S | Core Subdomain | Reduces binding affinity. | acs.orgnih.gov |

| D533G | Core Subdomain | Significantly reduces binding affinity. | acs.orgnih.gov |

| F361S | Core Subdomain | A well-ordered water molecule replaces the hydrophobic phenylalanine side-chain. | drugbank.com |

| N722S | Linker Domain | Eliminates a water-mediated contact with the drug. | drugbank.compnas.org |

| R621H | Core Subdomain III | Decreases formation of TOP1-DNA cleavage complexes. | nih.gov |

| L617I | Core Subdomain III | Decreases formation of TOP1-DNA cleavage complexes. | nih.gov |

Modulations in DNA Damage Response and Repair Pathways

The cytotoxicity of this compound is ultimately mediated by the DNA damage it induces. plos.org Consequently, cancer cells can develop resistance by enhancing their DNA damage response (DDR) and repair capabilities. mdpi.com

Upon this compound-induced DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate DNA repair. ijbs.com Enhanced activity of these pathways can allow cancer cells to more efficiently repair the DNA lesions before they become lethal, thus promoting cell survival. mdpi.com For instance, in some preclinical models, resistance has been associated with an increased ability to repair drug-induced DNA damage. nih.gov

The p53 tumor suppressor protein plays a critical role in the cellular response to DNA damage. In cells with wild-type p53, this compound can effectively induce apoptosis. However, mutations in the p53 gene can lead to a reduced susceptibility to apoptosis, contributing to resistance. nih.gov In some instances, this compound treatment in resistant cells leads to a prolonged S-phase arrest without triggering cell death. nih.gov

Furthermore, proteins involved in specific DNA repair pathways, such as those for double-strand breaks, are implicated in resistance. mdpi.com The modulation of these repair mechanisms can significantly impact the sensitivity of cancer cells to this compound.

Cellular Adaptive Responses and Signaling Pathway Evasion

Cancer cells can adapt to this compound treatment by activating various pro-survival signaling pathways. frontiersin.org These adaptive responses can counteract the drug's cytotoxic effects and promote resistance.

Pathways such as the PI3K/AKT/mTOR and MAPK signaling cascades are known to play significant roles in tumor progression and resistance to therapy. mdpi.comfrontiersin.org Activation of these pathways can promote cell survival and proliferation, even in the presence of DNA damage.

Another adaptive mechanism involves the modulation of apoptosis. Resistance can arise from a decreased propensity to undergo apoptosis in response to this compound-induced damage. nih.gov This can be due to the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors. For example, treatment of some tumor cells with this compound can upregulate Fas expression, making them more susceptible to Fas-mediated killing, while resistance might involve evading this process. researchgate.net

Recent research also points to the role of the tumor microenvironment in driving adaptive resistance. frontiersin.org Factors secreted by cancer-associated fibroblasts (CAFs) can activate signaling pathways like STAT3 and NF-κB in cancer cells, contributing to resistance. nih.govfrontiersin.org Additionally, this compound treatment has been shown to induce the release of DNA-containing exosomes from cancer cells, which can activate the STING-dependent innate immune pathway, suggesting a complex interplay between the drug, the cancer cell, and the immune system. aai.org

Cross-Resistance Patterns with Other Chemotherapeutic Agents

The development of resistance to this compound can sometimes confer resistance to other chemotherapeutic agents, a phenomenon known as cross-resistance. arvojournals.orgnih.gov This is often due to shared resistance mechanisms, particularly the overexpression of multidrug efflux transporters.

For example, cell lines that are highly resistant to this compound due to ABCG2 overexpression often exhibit cross-resistance to other ABCG2 substrates, such as mitoxantrone (B413) and SN-38 (the active metabolite of irinotecan). frontiersin.orgku.dk Similarly, overexpression of P-glycoprotein can lead to cross-resistance to a wide range of drugs.

In some preclinical models, this compound-resistant cells have also shown reduced sensitivity to carboplatin (B1684641) and melphalan. arvojournals.orgnih.govresearchgate.net Conversely, some studies suggest a lack of significant cross-resistance between this compound and paclitaxel, indicating that tumors resistant to one might still be sensitive to the other. ascopubs.orgunitedwebnetwork.com However, other findings suggest that cross-resistance can occur. unitedwebnetwork.com

Understanding these cross-resistance patterns is crucial for designing effective sequential or combination chemotherapy regimens.

Table 3: Observed Cross-Resistance in this compound-Resistant Preclinical Models

| This compound Resistant Model | Cross-Resistant To | Reference |

|---|---|---|

| Non-Small Cell Lung Cancer (NCI-H460/TPT10) | SN-38, Mitoxantrone, Doxorubicin | frontiersin.org |

| Human Breast Cancer (MCF-7 FLV1000) | Mitoxantrone, SN-38 | ku.dk |

| Retinoblastoma (RBT-7-TP, RBT-12L-TP) | Melphalan, Carboplatin | arvojournals.orgnih.gov |

Investigative Approaches to Overcome Resistance in Model Systems (e.g., combination strategies, novel inhibitors)

Overcoming this compound resistance is a major focus of preclinical research, with several promising strategies under investigation.

One major approach is the use of inhibitors that target the mechanisms of resistance. For instance, inhibitors of ABC transporters are being developed to block drug efflux and restore intracellular this compound concentrations. Ko143, an inhibitor of ABCG2, has been shown to reverse this compound resistance in preclinical models. frontiersin.orgplos.org Similarly, the tyrosine kinase inhibitor cabozantinib (B823) has been found to inhibit ABCG2 function and re-sensitize resistant non-small cell lung cancer cells to this compound. frontiersin.org

Combination therapies that target multiple cellular pathways simultaneously are also being explored. nih.gov Combining this compound with inhibitors of DNA repair pathways, such as PARP inhibitors, or with drugs that target pro-survival signaling pathways could potentially enhance its efficacy and overcome resistance. mdpi.com For example, combining this compound with the anti-angiogenic drug pazopanib (B1684535) has shown potent efficacy in preclinical models of ovarian and triple-negative breast cancer. nih.govoncotarget.com Another strategy involves combining this compound with the MEK inhibitor trametinib (B1684009) in neuroblastoma models. researchgate.net

The development of novel drug formulations is another promising avenue. For example, EZN-2208, a pegylated form of SN-38, has been shown to overcome ABCG2-mediated resistance to topotecan (B1662842) in mouse models of BRCA1-deficient mammary tumors. plos.org Nanoparticle-based drug delivery systems are also being investigated to bypass efflux pumps and deliver the drug directly to cancer cells. nih.gov

These investigative strategies, by targeting the specific mechanisms of resistance, hold the potential to improve the clinical utility of this compound.

Metabolism and Biotransformation Pathways in Non Human Biological Systems

pH-Dependent Lactone Ring Hydrolysis and Interconversion Dynamics

A pivotal characteristic of topotecan's chemistry in aqueous solutions is the reversible, pH-dependent hydrolysis of its E-ring lactone. fda.govnih.gov The integrity of this lactone ring is essential for its biological activity. fda.gov At an acidic pH of 4.0 or lower, the compound exists almost exclusively in its active, closed-ring lactone form. fda.govnih.gov However, as the pH increases towards physiological levels (e.g., pH 7.4), the equilibrium shifts significantly towards the formation of an open-ring hydroxy-acid (carboxylate) form, which is inactive. fda.govnih.govbccancer.bc.ca This interconversion is a rapid process. nih.gov

The mechanism involves base-catalyzed hydrolysis where the lactone ring opens to form a carboxylic acid intermediate. nih.gov Subsequent ionization of this carboxylic acid at higher pH levels drives the equilibrium toward the open-ring carboxylate species. nih.gov Studies modeling the disposition of topotecan (B1662842) have incorporated this reversible hydrolysis to accurately describe its pharmacokinetics in vivo. nih.gov The instability of the lactone form in plasma necessitates specific handling procedures during preclinical analysis, such as immediate deproteinization with cold methanol, to preserve the lactone structure for accurate measurement. nih.gov

Table 1: pH-Dependent Equilibrium of Topotecan

| pH Condition | Predominant Form | Ring Status | Biological Activity |

|---|---|---|---|

| ≤ 4.0 | Lactone | Closed | Active |

Enzymatic Biotransformation (e.g., N-Dealkylation, Glucuronidation)

In non-human mammals, topotecan undergoes limited but notable enzymatic metabolism, primarily through N-dealkylation and glucuronidation. bccancer.bc.caresearchgate.net

N-Dealkylation: The primary oxidative metabolic pathway is N-demethylation. fda.govbccancer.bc.ca In vitro studies using liver microsomes from rats and dogs have demonstrated the biotransformation of topotecan into an N-desmethyl metabolite. hres.cahres.ca The rate of this metabolic conversion in human microsomes is reported to be intermediate between that observed in rat and dog liver microsomes. hres.cahres.ca In vivo studies in rats and dogs have shown that a small percentage of the administered dose is excreted as N-desmethyl derivatives of both topotecan and its open-ring hydroxy-acid form. hres.cahres.ca

Glucuronidation: Phase II conjugation reactions, specifically glucuronidation, have been identified as a metabolic pathway in rats. nih.gov Studies utilizing isolated perfused rat livers have detected the formation of topotecan glucuronide. nih.gov Furthermore, this experimental model also revealed the glucuronidation of a demethylated metabolite, resulting in glucuronidated bidesmethyl topotecan. nih.gov Glucuronidation is a common pathway for increasing the water solubility of xenobiotics to facilitate their excretion. conicet.gov.ar

Metabolite Identification and Structural Elucidation

The identification of (R)-Topotecan metabolites in non-human studies relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for separating the parent drug from its various biotransformation products in biological matrices like bile and perfusate. nih.govresearchgate.net

In a key study on the isolated perfused rat liver, three previously unknown metabolites of topotecan were identified in the bile. nih.gov The structural elucidation of these metabolites was achieved through a combination of methods. Enzymatic hydrolysis using β-glucuronidase was employed to confirm the presence of glucuronide conjugates. nih.govnih.gov Following enzymatic cleavage, mass spectrometry was used to determine the molecular weights and fragmentation patterns of the resulting aglycones, leading to the identification of:

Glucuronidated Topotecan

Unconjugated N-bidesmethyl Topotecan

Glucuronidated N-bidesmethyl Topotecan nih.gov

These analytical approaches, particularly the coupling of liquid chromatography with mass spectrometry (LC-MS), are standard in drug metabolism studies for detecting and structurally characterizing metabolites. researchgate.netijpras.com

Table 2: Topotecan Metabolites Identified in Isolated Perfused Rat Liver Study

| Metabolite | Type | Identification Method |

|---|---|---|

| Topotecan Glucuronide | Phase II Conjugate | HPLC, Enzymatic Hydrolysis, Mass Spectroscopy |

| N-bidesmethyl Topotecan | Phase I Metabolite | HPLC, Mass Spectroscopy |

Influence of Stereochemistry on Metabolic Fate

In contrast, the (R)-enantiomer, this compound, is considered pharmacologically inert. vulcanchem.com X-ray crystallography and molecular dynamics simulations have shown that the R-configuration leads to a significantly reduced binding affinity for the topoisomerase I-DNA complex, estimated to be more than tenfold lower than the (S)-enantiomer. vulcanchem.com This reduced affinity is attributed to unfavorable steric interactions, or van der Waals clashes, within the enzyme's binding pocket. vulcanchem.com

While specific studies focusing on the stereoselective metabolism of this compound versus (S)-Topotecan in non-human systems are not extensively detailed in the provided literature, the principles of stereoselectivity in drug metabolism are well-established. mdpi.comnih.gov Differences between enantiomers can arise in their interactions with metabolic enzymes and transporters, potentially leading to different rates of absorption, distribution, metabolism, and excretion. mdpi.comnih.gov Given the profound difference in pharmacological activity originating from the C-20 stereocenter, it is plausible that metabolic enzymes could also exhibit stereoselectivity, although the primary metabolic pathways like N-dealkylation and glucuronidation have been characterized for the racemic or unspecified mixture in most available studies.

Advanced Analytical Methodologies for Research and Preclinical Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the enantiomeric separation and quantification of Topotecan (B1662842). Chiral HPLC methods are specifically designed to resolve the (R) and (S) enantiomers, a crucial step for quality control in the manufacturing of Topotecan.

A common approach involves the use of a chiral stationary phase (CSP). For instance, an immobilized amylose-based stationary phase, such as Chiralpak AD-H or Chiralpak IA, has proven effective in separating the enantiomers of Topotecan. jpsionline.comirdindia.in These methods typically employ a normal-phase isocratic elution with a mobile phase consisting of a mixture of solvents like n-hexane, ethanol, diethylamine (B46881), and glacial acetic acid. irdindia.in The addition of diethylamine to the mobile phase helps to improve the peak shape of the analytes. irdindia.in The resolution between the (R) and (S) enantiomers in these methods is often greater than 2, indicating a good separation. jpsionline.com

UPLC, a more recent advancement, offers advantages over conventional HPLC, including higher sensitivity, shorter run times, and reduced solvent consumption. nih.gov A reverse-phase UPLC method has been developed for the determination of Topotecan hydrochloride in bulk and injection dosage forms. nih.govijpsonline.com This method utilizes a C18 column and a gradient mobile phase of orthophosphoric acid in water and acetonitrile (B52724), achieving a short retention time of approximately 1.38 minutes. nih.govijpsonline.com

Table 1: Example HPLC and UPLC Methods for Topotecan Analysis

| Parameter | Chiral HPLC Method jpsionline.comirdindia.in | Reverse-Phase UPLC Method nih.govijpsonline.com |

| Stationary Phase | Chiralpak AD-H / Chiralpak IA (immobilized amylose) | Waters BEH C18 |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 50 x 2.1 mm, 1.7 µm |

| Mobile Phase | Methanol:acetonitrile:diethyl amine (70:30:0.2, v/v/v) or n-hexane:ethanol:diethyl amine:glacial acetic acid (60:40:0.8:0.8, v/v/v/v) | 0.1% v/v orthophosphoric acid in water and acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV | Photodiode Array (260 nm) |

| Retention Time (Topotecan) | Not specified for (R)-Topotecan individually | 1.38 min |

| Key Advantage | Enantiomeric separation | High speed and sensitivity |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the bioanalysis of drugs and their metabolites due to its exceptional sensitivity and specificity. nih.govresearchgate.net For this compound, LC-MS/MS methods are invaluable for its quantification in complex biological matrices like plasma and for identifying its metabolic products.

A sensitive LC-MS/MS method for Topotecan in human plasma has been developed with a lower limit of quantification (LLOQ) of 0.5 ng/mL. asianpubs.org This method typically involves a protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using an API-4000 LC-MS/MS system with electrospray ionization (ESI) in the positive ion mode. asianpubs.org The mass transitions monitored for Topotecan are often m/z 422.2 -> 377.0 and 422.2 -> 219.4. asianpubs.org

LC-MS/MS is also instrumental in metabolite profiling, which is crucial for understanding the biotransformation of this compound. nih.govlipidmaps.orgnih.gov By analyzing the mass spectra of potential metabolites, researchers can identify structural modifications to the parent compound. Untargeted metabolomics approaches using high-resolution mass spectrometry, such as UHPLC-ESI-QTOF-MS/MS, can provide a comprehensive overview of the metabolic changes induced by the compound. nih.gov

Method Validation Parameters for Research Applications (Specificity, Sensitivity, Linearity, Precision, Accuracy, Stability)

The validation of analytical methods is essential to ensure the reliability and reproducibility of the data generated in research and preclinical studies. The key validation parameters, as per regulatory guidelines, include specificity, sensitivity, linearity, precision, accuracy, and stability. nih.govasianpubs.orgoup.com

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.govasianpubs.org For chiral methods, this also means demonstrating the separation of the (R) and (S) enantiomers without interference. jpsionline.com

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). For example, a validated UPLC method for Topotecan reported an LOD of 0.2353 µg/mL and an LOQ of 0.7131 µg/mL. nih.gov A highly sensitive fluorescent HPLC method demonstrated an LLOQ of 1 ng/mL in whole blood. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A validated LC-MS/MS method for Topotecan showed linearity over a range of 0.50 to 50.0 ng/mL with a correlation coefficient greater than 0.9996. asianpubs.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method, intra- and inter-day precision was less than 8.50%. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery. For a UPLC method, percentage recoveries were in the range of 98.91% to 99.17%. nih.gov

Stability: Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. nih.govnih.gov For instance, the stability of Topotecan has been assessed in human cerebrospinal fluid at 4 °C and -20 °C for 24 hours. nih.gov

Table 2: Method Validation Parameters for a Topotecan Assay

| Parameter | Typical Acceptance Criteria | Example Finding for Topotecan Assay | Citation |

| Specificity | No significant interference at the retention time of the analyte | No interference observed from endogenous plasma components | asianpubs.org |

| Linearity (r²) | > 0.99 | > 0.9996 | asianpubs.org |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL in plasma | asianpubs.org |

| Intra-day Precision (%RSD) | < 15% | < 10% | nih.gov |

| Inter-day Precision (%RSD) | < 15% | < 10% | nih.gov |

| Accuracy (% Recovery) | 85-115% | 98.91% - 99.17% | nih.govijpsonline.com |

| Stability | Within ±15% of initial concentration | Stable for 24 hours at 4°C and -20°C in CSF | nih.gov |

Application in Preclinical Pharmacokinetic Studies and In Vitro Bioanalysis

The validated analytical methods described above are crucial for conducting preclinical pharmacokinetic (PK) studies and in vitro bioanalysis of this compound. nih.govnih.govcityofhope.org

In preclinical PK studies, these methods are used to measure the concentration of this compound in biological fluids (e.g., plasma, urine) over time after administration to animal models. nih.gov This data is essential for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, a validated LC-MS/MS method was successfully applied to a bioequivalence study of Topotecan in beagle dogs. nih.gov

In vitro bioanalysis involves the use of these analytical techniques to study the behavior of this compound in various experimental systems. This can include studies on its stability in different biological matrices, its potential to be a substrate or inhibitor of drug transporters, and its metabolic fate in liver microsomes or hepatocytes. nih.gov For example, an LC-MS method was used to study the intestinal transport of Topotecan in rat everted gut sacs. nih.gov

The ability to accurately quantify both the free and encapsulated forms of the drug is also critical for preclinical studies of liposomal formulations of Topotecan. bioanalysis-zone.com This requires the development of specific sample preparation techniques, such as ultrafiltration, to separate the free drug from the liposome-encapsulated drug before analysis by LC-MS/MS. bioanalysis-zone.com

Emerging Research Avenues and Future Perspectives for Camptothecin Analogues

Rational Design and Synthesis of Next-Generation Topoisomerase I Inhibitors and (R)-Topotecan-Related Compounds

The quest for improved topoisomerase I inhibitors has spurred the rational design and synthesis of novel compounds that build upon the foundational structure of camptothecin (B557342) and its derivatives like this compound. nih.gov Researchers are focused on overcoming the limitations of current drugs, such as chemical instability of the lactone ring and drug resistance. nih.govnih.gov

One promising strategy involves the modification of the A, B, and E rings of the camptothecin scaffold. researchgate.netonua.edu.ua For instance, the development of homocamptothecins , which feature a more stable seven-membered β-hydroxylactone ring, represents a significant advancement. nih.gov This structural change aims to reduce the susceptibility of the active lactone form to hydrolysis at physiological pH, a key factor in the inactivation of traditional camptothecins. aacrjournals.org

Furthermore, synthetic efforts are directed at creating derivatives with altered substitution patterns to enhance their therapeutic index. For example, the synthesis of 9-(alkylthiomethyl)-10-hydroxycamptothecins has been achieved using this compound hydrochloride as a precursor. researchgate.netnih.gov These modifications can influence the compound's interaction with the topoisomerase I-DNA complex and its susceptibility to efflux pumps that contribute to drug resistance. nih.govd-nb.info The synthesis of 14-aminocamptothecins is another area of exploration, with some analogues demonstrating potent cytotoxicity. acs.org

Recent research has also explored the late-stage functionalization of the camptothecin core. A palladium-catalyzed modification at the C-5 position has yielded novel derivatives, with some exhibiting enhanced antitumor activity compared to the parent compound, camptothecin. acs.org The development of such synthetic methodologies allows for the creation of a diverse library of analogues for biological screening. onua.edu.uagoogle.com

Exploration of Novel Molecular Targets and Polypharmacology

While topoisomerase I is the well-established primary target of camptothecin analogues, emerging research suggests that these compounds may exert their anticancer effects through additional mechanisms. nih.govnih.gov This has led to the exploration of novel molecular targets and the concept of polypharmacology, where a single drug interacts with multiple targets.

Some studies propose that certain camptothecin analogues could possess high efficacy with lower toxicity by targeting cancer-associated oncogenic proteins, independent of topoisomerase I inhibition. nih.govnih.gov This shift in perspective opens up new avenues for designing next-generation analogues with improved safety profiles. The rationale is that reducing the inhibition of topoisomerase I could mitigate some of the associated toxicities, while targeting other critical cancer pathways could maintain or even enhance antitumor activity. nih.gov

The investigation into the broader biological effects of these compounds is ongoing. For example, some analogues are being evaluated for their ability to overcome specific drug resistance mechanisms, which may involve interactions with proteins other than topoisomerase I. benthamdirect.com Understanding these off-target effects is crucial for a comprehensive understanding of the drugs' mechanisms of action and for identifying potential combination therapies.

Development of Advanced Drug Delivery Systems in Preclinical Research (e.g., Nanocarriers, Targeted Delivery)

A major focus of current preclinical research is the development of advanced drug delivery systems to improve the therapeutic efficacy and reduce the systemic toxicity of camptothecin analogues like this compound. nih.govnih.gov These strategies aim to address challenges such as poor water solubility, instability of the active lactone form, and off-target side effects. nih.govnih.gov

Nanocarriers have emerged as a versatile platform for delivering these potent anticancer agents. nih.govresearchgate.net Various types of nanoparticles are being investigated, including:

Liposomes : These lipid-based vesicles can encapsulate this compound, protecting it from degradation in the bloodstream and facilitating its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net For instance, thermosensitive liposomes that release their payload in response to localized heat are being explored to achieve controlled drug release at the tumor site. tandfonline.com

Polymeric Nanoparticles : Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are used to formulate nanoparticles for the sustained release of this compound. researchgate.net This can prolong the exposure of cancer cells to the drug and potentially improve its bioavailability. researchgate.net

Solid Lipid Nanoparticles (SLNs) : SLNs offer advantages in terms of stability and have been shown to sustain the release of topotecan (B1662842) and improve its chemical stability. researchgate.net

Targeted delivery strategies are also being actively pursued to enhance the specificity of camptothecin analogue treatment. nih.govnih.gov This involves conjugating the drug to a targeting moiety, such as a monoclonal antibody, to create an antibody-drug conjugate (ADC) . musechem.comaacrjournals.orgkarger.com These ADCs are designed to selectively bind to antigens that are overexpressed on the surface of cancer cells, thereby delivering the cytotoxic payload directly to the tumor while minimizing exposure to healthy tissues. musechem.comaacrjournals.org The development of topoisomerase I inhibitor-based ADCs is considered a groundbreaking approach in cancer therapy. musechem.com

Below is an interactive table summarizing some of the nanocarrier systems being investigated for camptothecin analogue delivery in preclinical research.

| Nanocarrier Type | Drug(s) | Key Findings in Preclinical Research |

| Thermosensitive Liposomes | Topotecan, F7 | Enhanced permeability and retention in tumors, controlled release with heat. tandfonline.com |

| PLGA Nanoparticles | Topotecan | Delayed release profile, potential for improved bioavailability and lymphatic distribution. researchgate.net |

| Solid Lipid Nanoparticles | Topotecan | Sustained release, improved chemical stability and cytotoxicity. researchgate.net |

| Liposomes | Topotecan | Potential for prolonged tissue exposure in tumors. mdpi.com |

| Polymeric Micelles | Camptothecin | pH-responsive systems for targeted therapy. mdpi.com |

| Albumin Nanoparticles | Tamoxifen | Greater antitumor activity compared to the free drug. mdpi.com |

| Silicon Nanoparticles | Camptothecin | Can be used as a potent drug delivery system. mdpi.com |

Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process for camptothecin analogues. mdpi.comnih.gov These powerful tools are being used to accelerate the identification of new drug candidates, predict their properties, and understand their mechanisms of action at a molecular level. nih.govresearchgate.net

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to study the interactions between this compound and its target, topoisomerase I. researchgate.netacs.orgresearchgate.net These methods can help to:

Predict the binding modes of different analogues within the topoisomerase I-DNA complex. acs.orgplos.org

Elucidate the molecular basis of drug resistance caused by mutations in topoisomerase I. acs.org

Guide the rational design of new inhibitors with improved binding affinity and specificity. acs.orgplos.org

For instance, computational studies have been used to understand how mutations in topoisomerase I, such as E418K, G503S, and D533G, lead to topotecan resistance by altering the polar interactions critical for drug binding. acs.org Molecular docking has also been used to screen large libraries of camptothecin-like molecules to identify new potential inhibitors. researchgate.net

Artificial intelligence , particularly machine learning, is being applied to analyze large datasets and predict the biological activity and pharmacokinetic properties of novel compounds. mdpi.comnih.gov AI algorithms can be trained to identify structure-activity relationships (SAR) and to design new molecules with desired characteristics in silico. mdpi.com This approach has the potential to significantly reduce the time and cost associated with traditional drug discovery methods. nih.govresearchgate.net

Fundamental Research on Stereochemical Control and Its Biological Implications

The stereochemistry of camptothecin analogues is a critical determinant of their biological activity. acs.orgoup.com The natural (S)-configuration at the C20 position is essential for the topoisomerase I inhibitory activity of camptothecin. Fundamental research into stereochemical control during synthesis and the biological implications of different stereoisomers is crucial for the development of more potent and selective drugs. researchgate.netnih.govaacrjournals.org

Studies on indenoisoquinoline topoisomerase I inhibitors, which are structurally related to camptothecins, have shown that the stereochemistry of substituents can have a profound impact on their biological activity. nih.govnih.gov For example, the topoisomerase I poisoning activity of diol-substituted indenoisoquinolines was found to be dependent on their stereochemistry. nih.gov However, the precise reasons for these differences are not always clear from molecular modeling studies, highlighting the need for further investigation. nih.gov

The synthesis of specific stereoisomers of camptothecin analogues remains a significant challenge. researchgate.net Researchers are developing new synthetic methods to achieve better stereochemical control. researchgate.net For example, stereoselective crotylation reactions have been used to control the stereochemistry at key positions in the synthesis of camptothecin-related compounds. researchgate.net

Q & A

Basic: What experimental methodologies are used to validate the mechanism of action of (R)-Topotecan in preclinical models?

Answer:

this compound, a topoisomerase I inhibitor, is validated through in vitro enzyme inhibition assays and cellular apoptosis studies. For example, fluorescence quenching assays (e.g., Stern–Volmer analysis) confirm direct binding to molecular targets like RORγt-LBD, with binding affinity quantified via modified Stern–Volmer equations (Ka = 1.6 × 10<sup>5</sup> M<sup>-1</sup>) . In vivo efficacy is assessed using xenograft models, where tumor regression and biomarker expression (e.g., γ-H2AX for DNA damage) are monitored. Researchers should ensure reproducibility by standardizing cell lines, dose regimens, and control groups .